![molecular formula C16H23F3N2O B14776396 2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14776396.png)
2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a trifluoromethyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method employs boron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . This allows it to interact effectively with biological membranes and proteins, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide: A chiral thiourea organocatalyst used in asymmetric synthesis.
N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide: A monocarboxylic acid amide with similar structural features.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Conclusion
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject for further study and development.
Properties
Molecular Formula |
C16H23F3N2O |
|---|---|
Molecular Weight |
316.36 g/mol |
IUPAC Name |
2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C16H23F3N2O/c1-10(2)14(20)15(22)21(11(3)4)9-12-6-5-7-13(8-12)16(17,18)19/h5-8,10-11,14H,9,20H2,1-4H3 |
InChI Key |
JRVXOENJMBSXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)
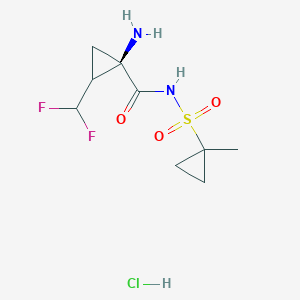

![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
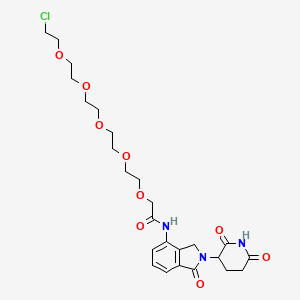
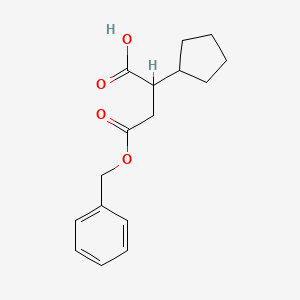
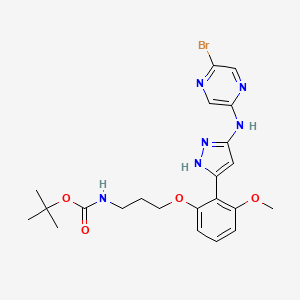
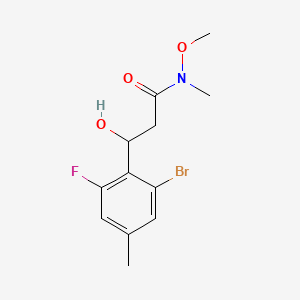

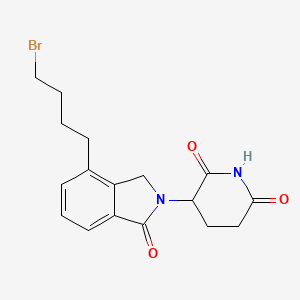
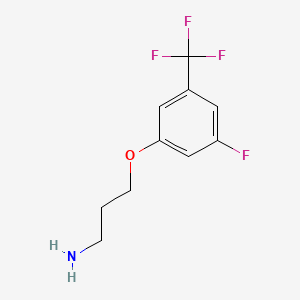

![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
